molecular formula C19H26F2N4O3 B2997895 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 1234836-38-4

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No. B2997895
CAS RN: 1234836-38-4
M. Wt: 396.439
InChI Key: WYZBHAHFUTUFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide is a useful research compound. Its molecular formula is C19H26F2N4O3 and its molecular weight is 396.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : The compound is synthesized using a novel six-step process, including steps such as tandem Heck-lactamization and a highly chemoselective Grignard addition. This synthesis supports drug development programs, as seen in the preparation of a p38 MAP kinase inhibitor (Chung et al., 2006).

  • Molecular Interaction Studies : Molecular interactions of similar compounds with cannabinoid receptors have been studied, providing insights into the structure-activity relationships and potential pharmacological applications (Shim et al., 2002).

Pharmacological and Biological Research

  • HIV-1 Research : Research indicates the potential utility of similar compounds in blocking interactions between HIV-1 gp120 and its receptor CD4, offering insights into the treatment of HIV-1 (Yoshimura et al., 2010).

  • Platelet Aggregation Inhibition : Certain carbamoylpiperidine analogues have shown significant activity in inhibiting platelet aggregation, suggesting potential applications in cardiovascular diseases (Youssef et al., 2011).

  • Luminescent Compounds Development : Benzodiazaborole derivatives involving similar chemical structures have been explored for their potential in creating luminescent compounds, which can have various applications in scientific imaging and diagnostics (Weber et al., 2013).

  • Adrenoceptor Antagonist Studies : Research into related compounds has contributed to the development of selective alpha1A-adrenoceptor antagonists, which have therapeutic potential in treating conditions like prostate hypertrophy and hypertension (Chang et al., 2000).

  • Catalytic Activity in Chemical Reactions : N,N'-Bisoxalamides have been found to enhance catalytic activity in copper-catalyzed coupling reactions, important in the synthesis of various pharmaceutical compounds (Bhunia et al., 2017).

  • Photocycloaddition Studies for Drug Synthesis : The compound has been used in studies focusing on [2+2]-photocycloaddition of dihydropyridones, which is significant for the development of new pharmaceuticals (Albrecht et al., 2008).

  • Research on Lewis Pairs : In organometallic chemistry, research has been conducted on hydrazides similar to this compound for their potential as active Lewis pairs in C-H bond activation, important in chemical synthesis (Uhl et al., 2016).

  • Channel Activation Studies : Studies on small-conductance Ca2+-activated K+ channels have used compounds structurally related to this compound, enhancing the understanding of channel activation and potential therapeutic applications (Hougaard et al., 2009).

  • Ionic Liquid Solutions Research : Research into the properties of piperidinium-based ionic liquids, which share structural similarities, contributes to a deeper understanding of their applications in various industrial and scientific contexts (Chen et al., 2014).

  • Antibacterial Agent Development : The compound's structural analogues have been investigated for their antibacterial activities, providing a basis for developing new antibiotics (Bouzard et al., 1992).

  • Antiobesity Research : Similar compounds have been studied for their effects on food intake and body weight, contributing to potential treatments for obesity (Hildebrandt et al., 2003).

  • Orexin Receptor Mechanisms in Eating Disorders : The impact of related compounds on orexin receptors has been explored, offering insights into treatment strategies for eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N4O3/c1-19(2,3)24-18(28)25-8-6-12(7-9-25)11-22-16(26)17(27)23-15-10-13(20)4-5-14(15)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZBHAHFUTUFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide

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